Methyl 6-[(4-benzylpiperidin-1-yl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
This compound is a pyrimidine derivative, which is a class of compounds that have a wide range of biological activities. Pyrimidines are an important class of heterocyclic compounds that serve as the basis for several types of drugs .
Molecular Structure Analysis
The molecular structure of this compound would include a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has a benzylpiperidine group attached, which consists of a benzyl group (a benzene ring attached to a methylene group) attached to a piperidine ring (a six-membered ring with one nitrogen atom and five carbon atoms) .Scientific Research Applications
Chemical Rearrangement and Derivative Synthesis
The chemical compound has been a subject of studies focusing on its rearrangement and the synthesis of derivatives. For instance, the ring expansion of a chloromethyl-1,2,3,4-tetrahydropyrimidin-2-one derivative has been explored, leading to methoxy- and cyano- derivatives, which undergo acid-catalyzed ring contraction to give methyl 1-carbamoyl-2-methylpyrrole-3-carboxylate (Bullock et al., 1972). Additionally, the modification of the Biginelli reaction facilitated by microwave irradiation under solvent-free conditions has been utilized to synthesize methyl 6-methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate in high yield (Qing Chen, Qingjian Liu, Haiping Wang, 2012).
Thermodynamic and Solubility Studies
Thermodynamic properties and solubility behaviors of similar derivatives have been extensively studied. Research includes the determination of combustion energies, enthalpies of combustion, and formation, along with derivative analysis within specific temperature ranges. Such studies aim at understanding the thermodynamic behaviors of these compounds in various states (Klachko et al., 2020). The dissolution enthalpy and entropy in organic solutions have also been explored to assess the influence of solvents on solubility and corresponding thermodynamic parameters (Ridka et al., 2019).
Antidiabetic and Antimicrobial Screening
The compound and its derivatives have been evaluated for potential biological activities. For example, a series of N-substituted dihydropyrimidine derivatives were synthesized and screened for in vitro antidiabetic activity using the α-amylase inhibition assay, showcasing the potential therapeutic applications of these compounds (Lalpara et al., 2021). Moreover, antimicrobial and anticancer evaluations of synthesized compounds revealed significant activities, further emphasizing the medicinal chemistry applications of such derivatives (Sharma et al., 2012).
Future Directions
Properties
IUPAC Name |
methyl 6-[(4-benzylpiperidin-1-yl)methyl]-4-(3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O4/c1-32-21-10-6-9-20(16-21)24-23(25(30)33-2)22(27-26(31)28-24)17-29-13-11-19(12-14-29)15-18-7-4-3-5-8-18/h3-10,16,19,24H,11-15,17H2,1-2H3,(H2,27,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAJSTOEIFTQDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C(=C(NC(=O)N2)CN3CCC(CC3)CC4=CC=CC=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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